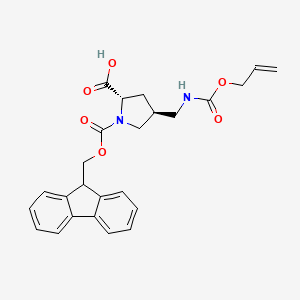
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a complex organic compound that is often used in peptide synthesis. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are crucial in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc and Alloc protecting groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected or modified compounds.
Scientific Research Applications
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect specific functional groups during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of reactions. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding and steric interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
What sets (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its dual protecting groups, Fmoc and Alloc. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins.
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(prop-2-enoxycarbonylamino)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-11-32-24(30)26-13-16-12-22(23(28)29)27(14-16)25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,16,21-22H,1,11-15H2,(H,26,30)(H,28,29)/t16-,22-/m0/s1 |
InChI Key |
YONGMWYVYHUWDX-AOMKIAJQSA-N |
Isomeric SMILES |
C=CCOC(=O)NC[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
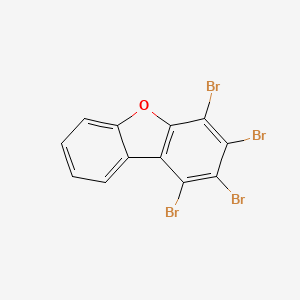


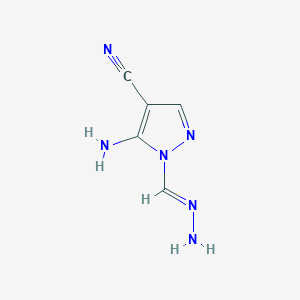
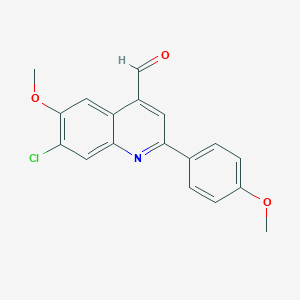
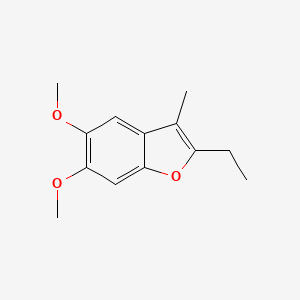
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
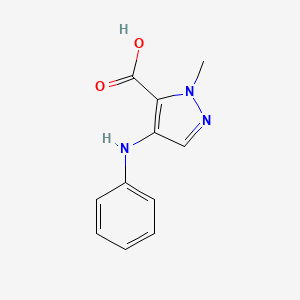
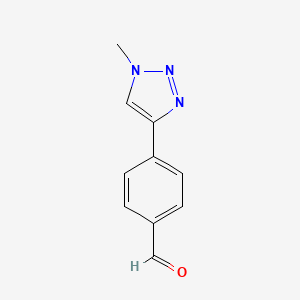
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
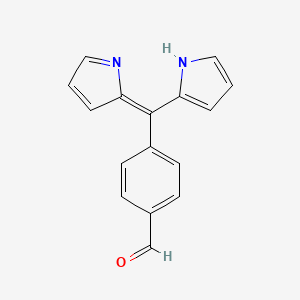

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
